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Compound of Interest

Compound Name: Acoramidis Hydrochloride

Cat. No.: B8144586 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the preclinical dosing recommendations for Acoramidis (formerly

AG10), a novel, potent, and selective transthyretin (TTR) stabilizer. The information is compiled

from available preclinical studies to guide the design of future non-clinical investigations.

Acoramidis is under development for the treatment of transthyretin amyloidosis (ATTR), a

progressive and often fatal disease. The following sections detail key preclinical findings,

including pharmacokinetic profiles, toxicological data, and dosing information from various

animal models, presented in a structured format for ease of reference and application.

Preclinical Pharmacokinetics
Acoramidis has been evaluated in several animal species to determine its pharmacokinetic

properties. Intravenous administration data is available for mice, rats, dogs, and monkeys,

while oral administration has been primarily studied in rats and dogs.

Table 1: Pharmacokinetic Parameters of Acoramidis Following Intravenous Administration
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Species
Systemic
Clearance (L/hr/kg)

Volume of
Distribution (Vss,
L/kg)

Terminal
Elimination Half-life
(t½, hours)

Mouse 0.0613 0.392 5.32

Rat 0.0270 0.488 12.9

Dog 0.0219 0.612 19.4

Monkey 0.0423 0.525 10.1

Data compiled from published preclinical studies.

Following oral administration, Acoramidis is rapidly absorbed, with the time to maximum plasma

concentration (Tmax) occurring in less than three hours in all tested species. In preclinical

studies conducted in rats and dogs, Acoramidis demonstrated good oral bioavailability and

dose-dependent TTR occupancy, leading to sustained stabilization of circulating TTR.[1]

Preclinical Toxicology and Dosing
Recommendations
Toxicology studies are crucial for establishing a safe starting dose in first-in-human clinical

trials. For Acoramidis, both general and reproductive toxicology studies have been conducted.

General Toxicology
A 28-day oral toxicity study was conducted in Wistar rats to assess the safety profile of

Acoramidis.

Table 2: General Toxicology Study of Acoramidis
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Species Dose
Route of
Administration

Study Duration Key Findings

Wistar Rat 50 mg/kg/day Oral gavage 28 days

No signs of

toxicity or

mortality were

observed. No

macroscopic

changes were

noted at

necropsy.[1]

Protocol: 28-Day Oral Toxicity Study in Rats

Animal Model: Male and female Wistar rats.

Dosing: Administer Acoramidis (formulated in an appropriate vehicle) once daily via oral

gavage at a dose of 50 mg/kg. A control group should receive the vehicle only.

Duration: 28 consecutive days.

Monitoring:

Daily clinical observations for signs of toxicity.

Weekly body weight and food consumption measurements.

At the end of the study, collect blood for hematology and clinical chemistry analysis.

Perform a full necropsy and histopathological examination of major organs.

Reproductive Toxicology
Reproductive toxicology studies have been performed in rats and rabbits to evaluate the

potential effects of Acoramidis on embryofetal development.

Table 3: Reproductive Toxicology Studies of Acoramidis
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Species
Highest Dose
Tested

Route of
Administration

Key Findings

Rat 1,000 mg/kg/day Oral

No embryofetal

abnormalities were

observed.

Rabbit

Exposures up to 13

times the clinical

exposure

Not specified

No embryofetal

abnormalities were

observed.

Note: The specific mg/kg dose for rabbits was not available in the reviewed literature.

In Vitro Efficacy
In vitro studies using human serum have demonstrated the TTR stabilization capacity of

Acoramidis.

Table 4: In Vitro TTR Stabilization with Acoramidis

System Concentration Key Findings

Human Serum 10 µM

Provided almost full

stabilization (97.6 ± 9.4%) of

serum wild-type TTR.[1]

Experimental Workflows and Signaling Pathways
To aid in the conceptualization of preclinical experiments, the following diagrams illustrate key

processes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.pnas.org/doi/10.1073/pnas.1300761110
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing Regimen

Assessment

Dose Selection
(e.g., 50 mg/kg/day in rats) Oral Gavage Once Daily

Pharmacokinetic Analysis
(Blood Sampling)

Toxicity Monitoring
(Clinical Observations, Weight)

Efficacy Evaluation
(TTR Stabilization Assay)

Data Analysis and
Interpretation

Select Animal Model
(e.g., Wistar Rat)
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Caption: A generalized workflow for a preclinical oral dosing study of Acoramidis.
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Mechanism of Acoramidis Action

Unstable TTR Tetramer

Dissociated TTR Monomers

 Dissociation

Stabilized TTR Tetramer

Amyloid Fibril Formation

 Misfolding &
 Aggregation

Tissue Deposition
(e.g., Heart, Nerves)

ATTR Pathology

Acoramidis
 Binds and Stabilizes
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Caption: The mechanism of action of Acoramidis in stabilizing the TTR tetramer.

Dosing Recommendations for Future Preclinical
Studies
Based on the available data, the following recommendations can be made for designing future

preclinical studies with Acoramidis:

Dose-Ranging Studies: While a 50 mg/kg/day dose has been used in rats for toxicity

assessment, further dose-ranging studies are recommended to establish a clear dose-
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response relationship for both efficacy (TTR stabilization) and potential toxicity in different

species.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: It is advisable to incorporate PK/PD

modeling to correlate plasma concentrations of Acoramidis with the degree of TTR

stabilization. This will aid in the selection of optimal dosing regimens for pivotal efficacy and

safety studies.

Chronic Toxicity Studies: To support long-term clinical use, chronic toxicity studies (e.g., 3-6

months) in at least two species (one rodent, one non-rodent) are necessary. Dose selection

for these studies should be based on the findings from shorter-term toxicity and dose-

ranging studies.

Disclaimer: This document is intended for informational purposes for research professionals

and is not a substitute for a comprehensive review of the available literature and consultation

with regulatory guidelines. The specific design of any preclinical study should be based on the

scientific objectives and in compliance with all applicable regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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